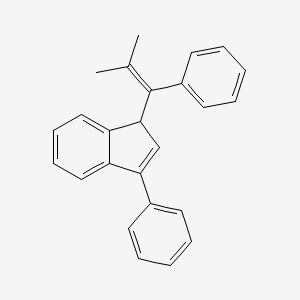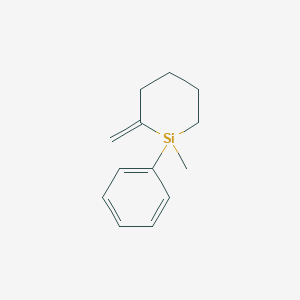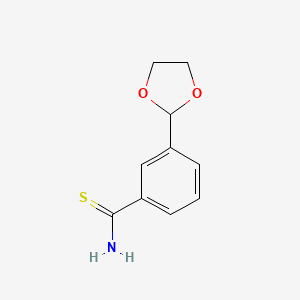
3-(1,3-Dioxolan-2-yl)thiobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxolan-2-yl)thiobenzamide: is an organic compound characterized by the presence of a dioxolane ring and a thiobenzamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)thiobenzamide typically involves the reaction of 2-mercaptobenzamide with 1,3-dioxolane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions: 3-(1,3-Dioxolan-2-yl)thiobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiobenzamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiobenzamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(1,3-Dioxolan-2-yl)thiobenzamide is used as a reactant in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(1,3-Dioxolan-2-yl)thiobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
3-(1,3-Dioxolan-2-yl)benzamide: Similar structure but lacks the sulfur atom.
3-(1,3-Dioxolan-2-yl)thioacetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: 3-(1,3-Dioxolan-2-yl)thiobenzamide is unique due to the presence of both the dioxolane ring and the thiobenzamide group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
1217863-22-3 |
|---|---|
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC名 |
3-(1,3-dioxolan-2-yl)benzenecarbothioamide |
InChI |
InChI=1S/C10H11NO2S/c11-9(14)7-2-1-3-8(6-7)10-12-4-5-13-10/h1-3,6,10H,4-5H2,(H2,11,14) |
InChIキー |
XRLKZMHVYXTELD-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


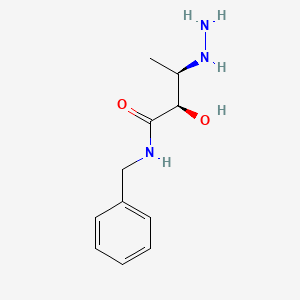
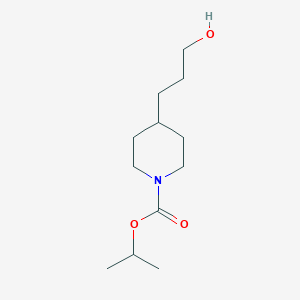

![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
![2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12629378.png)
methanone](/img/structure/B12629385.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
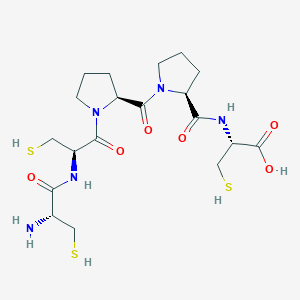

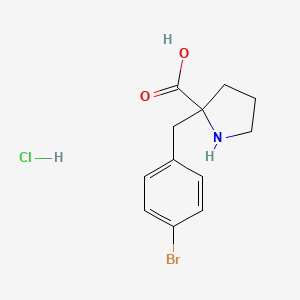
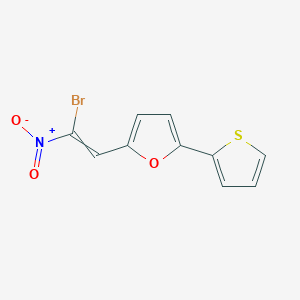
![(3aS,4R,9aS,9bR)-2-(2-methyl-4-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12629454.png)
